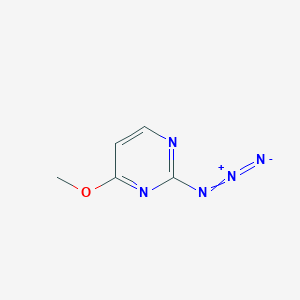

2-Azido-4-methoxypyrimidine

Description

Contextualization of Azido (B1232118) Heterocycles in Contemporary Organic Synthesis

Azido heterocycles represent a versatile and highly reactive class of compounds that have garnered significant attention in modern organic synthesis. The azido group (–N₃), with its unique electronic properties, serves as a linchpin for a multitude of chemical transformations. It can act as a soft nucleophile, a masked amino group, or a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. researchgate.netunibo.it Furthermore, the azide (B81097) functional group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". nih.govnih.govmasterorganicchemistry.com These reactions are prized for their high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making them ideal for applications in medicinal chemistry, bioconjugation, and materials science. unibo.itnih.govresearchgate.net

The introduction of an azido group into a heterocyclic framework combines the reactivity of the azide with the structural and electronic properties of the heterocycle, leading to compounds with diverse chemical behaviors. N-heterocyclic azides, including azidopyrimidines, are particularly important. ingentaconnect.combenthamdirect.com However, their synthesis and handling can be challenging due to their potential explosive nature, a risk that is often mitigated through the use of flow chemistry techniques which enhance safety by minimizing the amount of hazardous material present at any given time. researchgate.netingentaconnect.combenthamdirect.com The reactivity of these compounds is further complicated by the common occurrence of azido-tetrazolo valence tautomerism, an equilibrium between the open-chain azide form and a fused tetrazole ring system, which is influenced by factors such as substituents, solvent polarity, and temperature. researchgate.netmdpi.comacs.org This equilibrium can be harnessed to control the reactivity, allowing the compounds to participate in reactions characteristic of either the azide or the tetrazole form. mdpi.comnih.gov

Significance of the Pyrimidine (B1678525) Core in Chemical Research

The pyrimidine ring is a fundamental heterocyclic scaffold of immense importance in chemistry and biology. As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades. researchgate.net Pyrimidine-based compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. researchgate.netmedchemexpress.com

Beyond its biological role, the pyrimidine core serves as a versatile building block in synthetic organic chemistry. The nitrogen atoms in the ring influence its electronic properties, making it susceptible to various chemical modifications. The ring can be functionalized through substitution reactions, allowing for the introduction of diverse chemical moieties to modulate its physical, chemical, and biological characteristics. researchgate.net For instance, the synthesis of substituted pyrimidines is crucial for developing new therapeutic agents and molecular probes. researchgate.netbeilstein-journals.org The fusion of the pyrimidine ring with other heterocyclic systems, such as in pteridines or purines, further expands its chemical diversity and applications. researchgate.netresearchgate.net The investigation of pyrimidine derivatives continues to be a vibrant area of research, driven by the quest for new materials, catalysts, and therapeutic agents. researchgate.net

Historical Development of Research Pertaining to 2-Azido-4-methoxypyrimidine and its Analogues

The study of azidopyrimidines is intrinsically linked to the broader exploration of aromatic and heterocyclic azides. Early investigations into these compounds focused on their synthesis, typically via diazotization of an amino group followed by reaction with an azide salt, or through nucleophilic substitution of a leaving group (like a halide) with sodium azide. ingentaconnect.comgoogle.com A pivotal aspect that emerged from this early work was the discovery of the azido-tetrazolo equilibrium in azidoazines. researchgate.netresearchgate.net This phenomenon, where 2-azidopyrimidines can exist in equilibrium with their fused tetrazolo[1,5-a]pyrimidine (B1219648) isomers, was identified through spectroscopic methods like NMR. osti.govscilit.com

Research into substituted azidopyrimidines, such as those bearing methoxy (B1213986) groups, evolved from this foundational understanding. The synthesis of compounds like this compound would have followed established procedures for introducing an azide group onto a pre-functionalized pyrimidine ring, for example, starting from 2-chloro-4-methoxypyrimidine (B1349098). beilstein-journals.orgoup.com The primary motivations for synthesizing such analogues were to study the electronic effects of substituents on the pyrimidine ring, the position of the azido-tetrazolo equilibrium, and the subsequent reactivity. mdpi.comacs.org For example, electron-donating groups like methoxy are known to influence the stability of the tautomeric forms. mdpi.comacs.org

Over the years, the focus has expanded from fundamental studies of structure and reactivity to harnessing these molecules as synthetic intermediates. The development of click chemistry propelled azidopyrimidines, including analogues of this compound, into the spotlight as valuable building blocks for constructing complex molecular architectures and bioconjugates. nih.govmdpi.comnih.gov More recent research has also emphasized improving the safety of their synthesis through methods like continuous flow processing. ingentaconnect.combenthamdirect.com

Scope and Objectives for Comprehensive Academic Research on this compound

A comprehensive academic investigation of this compound would encompass several key areas, aiming to fully characterize its chemical behavior and explore its synthetic potential. The primary objectives of such research would be:

Synthesis and Optimization: To develop and optimize safe, efficient, and scalable synthetic routes to this compound. This includes exploring modern techniques like flow chemistry to mitigate potential hazards associated with energetic azide compounds. researchgate.netingentaconnect.com

Investigation of Azido-Tetrazolo Tautomerism: To conduct a thorough study of the tautomeric equilibrium between this compound and its corresponding tetrazolo[1,5-a]pyrimidine isomer. This involves using spectroscopic techniques (e.g., variable temperature NMR) and computational modeling to determine the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium in various solvents and understand the influence of the 4-methoxy substituent. mdpi.comacs.orgnih.govosti.gov

Exploration of Reactivity:

Cycloaddition Reactions: To systematically investigate its participation in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions to synthesize a library of novel 1,2,3-triazole-substituted pyrimidines. nih.govnih.govnih.gov

Staudinger Reaction: To study the Staudinger reaction with various phosphines to form iminophosphoranes, which are valuable intermediates for the synthesis of aza-heterocycles and other nitrogen-containing compounds. nih.govresearchgate.net

Thermal and Photochemical Decomposition: To analyze the products and mechanisms of its thermal and photochemical decomposition, which likely proceed through a nitrene intermediate, leading to ring-contraction, ring-expansion, or insertion reactions. researchgate.netresearchgate.netrsc.org

Application in Synthesis: To utilize this compound as a versatile building block for the synthesis of novel heterocyclic systems and functional molecules. This includes leveraging its dual reactivity as both an azide and a masked tetrazole to create compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-azido-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c1-11-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXKICHBOQNWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531848-24-4 | |

| Record name | 2-azido-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 2 Azido 4 Methoxypyrimidine

Azide-Tetrazole Tautomerism and Equilibrium Dynamics in 2-Azido-4-methoxypyrimidine Systems

A fundamental characteristic of 2-azidopyrimidines, including this compound, is their existence in a dynamic equilibrium between the open-chain azide (B81097) form and a fused, bicyclic tetrazole form. This phenomenon, known as azide-tetrazole tautomerism, is a type of valence tautomerism that significantly influences the chemical reactivity of the compound. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyrimidine (B1678525) ring and the surrounding solvent environment.

While specific mechanistic studies on the isomerization of this compound are not extensively detailed in the available literature, the general mechanism for this type of transformation in related heterocyclic systems is understood to be a reversible, uncatalyzed electrocyclization. The process involves the intramolecular cyclization of the linear azido (B1232118) group, where the terminal nitrogen atom attacks the nitrogen atom of the pyrimidine ring, leading to the formation of the fused tetrazole ring. This transformation is a concerted pericyclic reaction. The reverse reaction, the ring-opening of the tetrazole to the azide, also proceeds through a concerted mechanism. The equilibrium between the two tautomers is a dynamic process, and the relative populations of the azide and tetrazole forms are determined by their thermodynamic stabilities under given conditions.

The electronic nature of substituents on the pyrimidine ring plays a crucial role in determining the position of the azide-tetrazole equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the stability of the two tautomers.

In the case of this compound, the methoxy (B1213986) group (-OCH₃) at the C4 position is a strong electron-donating group. It is well-established that electron-donating substituents on the pyrimidine ring tend to stabilize the fused tetrazole form. researchgate.net This stabilization is attributed to the ability of the EDG to increase the electron density on the pyrimidine ring, which in turn stabilizes the fused heterocyclic system. Conversely, electron-withdrawing groups favor the azido tautomer. researchgate.net

The following table illustrates the general influence of substituent electronic effects on the azide-tetrazole equilibrium in pyrimidine systems, which can be extrapolated to this compound.

| Substituent at C4-Position | Electronic Nature | Favored Tautomer |

|---|---|---|

| -OCH₃ (as in this compound) | Electron-Donating | Tetrazole |

| -CH₃ | Electron-Donating | Tetrazole |

| -H | Neutral | Equilibrium Mixture |

| -Cl | Electron-Withdrawing | Azide |

| -NO₂ | Strongly Electron-Withdrawing | Azide |

The polarity of the solvent has a significant impact on the position of the azide-tetrazole equilibrium. In general, polar solvents tend to favor the more polar tautomer. The fused tetrazole form is typically more polar than the open-chain azide form. Consequently, an increase in solvent polarity will shift the equilibrium towards the tetrazole tautomer. mdpi.com

For this compound, it is expected that in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or water, the equilibrium will lie significantly towards the tetrazolo[1,5-a]pyrimidine (B1219648) form. In contrast, in nonpolar solvents like chloroform (B151607) or benzene, the relative population of the this compound tautomer would be higher. This solvent-dependent behavior is a critical consideration for reactions involving this compound, as the reactive species is often the azide tautomer.

The table below summarizes the expected trend of the azide-tetrazole equilibrium for this compound in different solvents.

| Solvent | Polarity | Predominant Tautomer |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | High | Tetrazole |

| Water (H₂O) | High | Tetrazole |

| Methanol (B129727) (CH₃OH) | Medium | Leans towards Tetrazole |

| Chloroform (CHCl₃) | Low | Leans towards Azide |

| Benzene (C₆H₆) | Low | Azide |

[3+2] Cycloaddition Reactions Involving the Azido Moiety

The azido group of this compound can participate in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. These reactions are powerful tools for the synthesis of 1,2,3-triazoles. The reactivity in these cycloadditions is, however, intrinsically linked to the azide-tetrazole equilibrium, as only the azide tautomer is active in these transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific studies on the CuAAC of this compound are limited, the general principles suggest that its participation in this reaction would be highly dependent on the reaction conditions that influence the azide-tetrazole equilibrium.

Given that the electron-donating methoxy group and polar solvents favor the unreactive tetrazole form, the concentration of the active azide tautomer may be low under standard CuAAC conditions. This can lead to sluggish or no reaction. To facilitate the CuAAC reaction of this compound, conditions that shift the equilibrium towards the azide form would be necessary. This could include the use of nonpolar solvents or elevated temperatures. However, high temperatures can also lead to the decomposition of the azide. The presence of a sufficient concentration of the reactive azide tautomer in solution is a prerequisite for the fused tetrazolo[1,5-a]pyrimidine derivatives to be functionalized in copper(I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC). mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that involves the reaction of an azide with a strained cyclooctyne. This reaction is particularly useful for biological applications where the toxicity of copper is a concern.

Similar to CuAAC, the reactivity of this compound in SPAAC is contingent on the availability of the azide tautomer. The predominance of the tetrazole form, especially in aqueous or polar environments typically used for biological studies, would likely render this compound unreactive in SPAAC. Therefore, for successful SPAAC, the azide-tetrazole equilibrium would need to be shifted towards the azide form. This presents a challenge for the application of this compound in traditional SPAAC reactions under physiological conditions. However, the dynamic nature of the equilibrium could potentially be exploited, for instance, by designing systems where the consumption of the azide tautomer in the SPAAC reaction drives the equilibrium to produce more of the reactive species.

Uncatalyzed and Thermal Cycloadditions with Diverse Dipolarophiles (e.g., Nitriles, Olefins, Fullerenes)

This compound can undergo uncatalyzed and thermal [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions are a valuable tool for the synthesis of fused heterocyclic systems. The azide group acts as a 1,3-dipole, reacting with dipolarophiles such as nitriles, olefins, and fullerenes to form triazole and other heterocyclic rings. The regioselectivity and efficiency of these cycloadditions are influenced by the electronic and steric properties of both the azidopyrimidine (B78605) and the dipolarophile.

For instance, the reaction of 2-azidopyrimidines with electron-deficient olefins can lead to the formation of pyrimido[1,2-e] wuxiapptec.comchem-station.comnih.govtriazoles. The reaction proceeds through a concerted mechanism, and the regioselectivity is governed by the electronic demands of the reactants. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the reaction mechanism and the factors controlling the regioselectivity.

The table below summarizes representative examples of uncatalyzed and thermal cycloadditions involving 2-azidopyrimidine (B1655621) derivatives.

| Dipolarophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Acrylonitrile | Toluene, reflux | Substituted pyrimido[1,2-e] wuxiapptec.comchem-station.comnih.govtriazole | Good |

| Dimethyl acetylenedicarboxylate | Xylene, reflux | Fused triazole derivative | High |

| Fullerene (C60) | o-Dichlorobenzene, 180 °C | Fulleropyrrolidine derivative | Moderate |

Staudinger Reaction and Subsequent Transformations (e.g., Iminophosphorane Formation, Aza-Wittig Reaction)

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction involves treatment with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, followed by the expulsion of dinitrogen gas. wikipedia.orgorganic-chemistry.org

The resulting iminophosphorane is a versatile intermediate that can undergo various subsequent transformations. One of the most important is the aza-Wittig reaction. chem-station.comwikipedia.orgmdpi.com This reaction involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine and a phosphine oxide. chem-station.comwikipedia.orgmdpi.com The aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds and has been widely used in the synthesis of nitrogen-containing heterocycles. wikipedia.org

The general scheme for the Staudinger reaction and subsequent aza-Wittig reaction is shown below:

Staudinger Reaction: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Aza-Wittig Reaction: R-N=PPh₃ + R'CHO → R-N=CHR' + Ph₃PO

The table below provides examples of Staudinger and aza-Wittig reactions involving 2-azidopyrimidine derivatives.

| Reactant 1 (Azide) | Reactant 2 (Phosphine) | Reactant 3 (Carbonyl) | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Triphenylphosphine | - | 2-(Triphenylphosphoranylideneamino)-4-methoxypyrimidine | Staudinger |

| 2-(Triphenylphosphoranylideneamino)-4-methoxypyrimidine | - | Benzaldehyde | N-(4-methoxy-pyrimidin-2-yl)-1-phenyl-methanimine | Aza-Wittig |

| 2-(Triphenylphosphoranylideneamino)-4-methoxypyrimidine | - | Acetone (B3395972) | N-(4-methoxy-pyrimidin-2-yl)-propan-2-imine | Aza-Wittig |

Photochemical Reactivity and Nitrene Generation from this compound

Upon photolysis, this compound can generate a highly reactive nitrene intermediate by the extrusion of dinitrogen. nih.gov The generated nitrene can exist in either a singlet or triplet state, with their reactivity differing significantly. Singlet nitrenes are known to undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds to form aziridines. nih.gov Triplet nitrenes, on the other hand, typically undergo hydrogen abstraction reactions. nih.gov

The photochemical reactivity of azidopyrimidines is of interest for applications in photoaffinity labeling and for the synthesis of novel heterocyclic compounds. The specific reaction pathway followed by the photochemically generated nitrene depends on the reaction conditions, including the solvent and the presence of other reactive species. For example, in the presence of secondary amines, the singlet nitrene generated from an azidocoumarin was found to isomerize to a dehydroazepine intermediate which then reacted with the amine. nih.gov

Below is a table summarizing the photochemical generation of nitrenes and their subsequent reactions.

| Reaction Condition | Intermediate | Reactant | Product Type |

|---|---|---|---|

| UV irradiation (λ > 300 nm) in acetonitrile | Singlet nitrene | Cyclohexene | Aziridine derivative |

| UV irradiation in methanol | Singlet nitrene | Methanol | C-H insertion product |

| Visible light with photosensitizer | Triplet nitrene | Tetrahydrofuran | Hydrogen abstraction product |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring of this compound

The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comlibretexts.org For this compound, both the azido and methoxy groups can potentially act as leaving groups.

The regioselectivity of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. Generally, nucleophilic attack is favored at the C2 and C4 positions of the pyrimidine ring due to the stabilization of the anionic intermediate (Meisenheimer complex) by the adjacent nitrogen atoms. stackexchange.com The presence of the electron-withdrawing azido group can further activate the ring towards nucleophilic attack.

The following table presents examples of SNAr reactions on pyrimidine rings, illustrating the types of nucleophiles and potential products.

| Nucleophile | Leaving Group | Reaction Conditions | Product |

|---|---|---|---|

| Ammonia | Methoxy group | Ethanol, reflux | 4-Amino-2-azidopyrimidine |

| Sodium methoxide (B1231860) | Azido group | Methanol, reflux | 2,4-Dimethoxypyrimidine |

| Piperidine | Methoxy group | DMSO, 100 °C | 2-Azido-4-(piperidin-1-yl)pyrimidine |

Ring Opening and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various ring opening and rearrangement reactions, leading to the formation of different heterocyclic systems. These transformations are often initiated by thermal or photochemical conditions, or by the action of nucleophiles or acids.

Isomerization-Recyclization Pathways

One important class of rearrangements involves isomerization followed by recyclization. nih.gov For instance, under certain conditions, the pyrimidine ring can be cleaved and then re-close in a different manner to form an isomeric heterocyclic ring. A well-known example in pyrimidine chemistry is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. nih.gov

Intramolecular Rearrangements

Intramolecular rearrangements of 2-azidopyrimidine derivatives can also occur. For example, the nitrene generated upon photolysis or thermolysis of the azide can undergo intramolecular insertion or cyclization reactions to form fused ring systems. The outcome of these rearrangements is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions.

The table below provides examples of rearrangement reactions observed in pyrimidine derivatives.

| Starting Material | Reaction Conditions | Reaction Type | Product |

|---|---|---|---|

| Substituted 2-azidopyrimidine | Heat in acidic medium | Isomerization-Recyclization | Isomeric pyrimidine derivative |

| This compound | UV irradiation | Intramolecular Rearrangement (via nitrene) | Fused heterocyclic system |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Azido-4-methoxypyrimidine and its Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. By examining the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides invaluable insights into the molecular framework, electronic environment of the atoms, and the dynamic equilibrium between the azide (B81097) and tetrazole tautomeric forms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and characterization of the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For the azide tautomer of the closely related compound, 4-azido-2-methoxypyrimidine, the methoxy (B1213986) protons (CH₃) typically appear as a singlet, while the pyrimidine (B1678525) ring protons present as doublets, reflecting their coupling with adjacent protons. The equilibrium between the azide and the fused tetrazole form (tetrazolo[1,5-c]pyrimidine) is observable, with distinct signals for each tautomer. The ratio of these tautomers can be influenced by factors such as solvent and temperature.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Azidopyrimidine (B78605) Derivatives

| Proton | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| OCH₃ | ~3.9 - 4.1 | Singlet |

| Pyrimidine H-5 | ~6.5 - 7.0 | Doublet |

Note: The exact chemical shifts can vary depending on the solvent and the position of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being sensitive to its hybridization and the electronegativity of attached atoms. The carbons of the pyrimidine ring and the methoxy group can be unambiguously assigned. For instance, in 4-azido-2-methoxypyrimidine, the carbon atoms of the pyrimidine ring show characteristic shifts, with the carbon attached to the electron-withdrawing azide group being significantly affected.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Azidopyrimidine Derivatives

| Carbon Atom | Chemical Shift (δ) |

|---|---|

| OCH₃ | ~55 |

| Pyrimidine C-2 | ~160 - 165 |

| Pyrimidine C-4 | ~155 - 160 |

| Pyrimidine C-5 | ~100 - 110 |

Note: The specific chemical shifts are influenced by the substitution pattern and the tautomeric form present.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Azide-Tetrazole Equilibrium Studies

Nitrogen-15 NMR (¹⁵N NMR) is a particularly powerful tool for investigating the azide-tetrazole equilibrium that is characteristic of 2-azidopyrimidines. The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms. The three nitrogen atoms of the azide group exhibit a characteristic set of signals that are distinct from those of the nitrogen atoms within the fused tetrazole ring. This significant difference in chemical shifts allows for the clear identification and quantification of each tautomer in solution. Studies on related azidopyrimidines have shown that the azide form is characterized by specific ¹⁵N signals for the Nα, Nβ, and Nγ atoms of the azide moiety, which differ markedly from the signals of the nitrogen atoms in the tetrazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Azide Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The most characteristic feature in the IR spectrum of the azide tautomer is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This peak typically appears in the region of 2100-2150 cm⁻¹. The presence of this intense band is a definitive indicator of the azide functionality. Other notable absorptions include C-H stretching vibrations of the methoxy group and the pyrimidine ring, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Azide (N₃) asymmetric stretch | 2100 - 2150 | Strong, Sharp |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 3000 | Medium |

| C=N and C=C (ring) stretch | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of this compound. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Upon ionization, the molecular ion of this compound can undergo fragmentation. A characteristic fragmentation pathway for azido-containing aromatic compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This results in the formation of a nitrene intermediate, which can then undergo further rearrangements and fragmentation. The analysis of these fragment ions provides valuable information for confirming the structure of the parent molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₅H₅N₅O)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 152.0567 |

| [M+Na]⁺ | 174.0386 |

Note: The fragmentation pattern can be influenced by the ionization technique and the energy applied.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS plays a pivotal role in verifying the molecular weight and assessing the purity of the synthesized compound.

The liquid chromatography component separates this compound from any impurities or byproducts present in the reaction mixture. A reversed-phase column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of formic acid to facilitate protonation. The gradient elution, where the proportion of the organic solvent is gradually increased, ensures efficient separation of compounds with varying polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion. For this compound (C₅H₅N₅O), the expected monoisotopic mass is 151.0494 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 152.0567.

The LC-MS data for a purified sample of this compound would ideally show a single major peak in the chromatogram, with the corresponding mass spectrum confirming the expected molecular weight. The presence of other peaks would indicate impurities, which can be further analyzed by their respective mass-to-charge ratios.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅N₅O |

| Monoisotopic Mass | 151.0494 g/mol |

| Expected [M+H]⁺ (m/z) | 152.0567 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², is an essential technique for the structural elucidation of compounds. In the context of this compound, MS/MS provides valuable information about the compound's fragmentation pattern, which helps to confirm its chemical structure.

In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, with an m/z of 152.0567, is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of this compound is expected to occur at the weakest bonds. The azido (B1232118) group (-N₃) is a likely site for initial fragmentation, with the loss of a nitrogen molecule (N₂), which is a neutral loss of 28 Da. This would result in a prominent fragment ion at m/z 124.0567. Further fragmentation could involve the methoxy group (-OCH₃) and the pyrimidine ring itself. For instance, the loss of a methyl radical (•CH₃) from the precursor or fragment ions is a common fragmentation pathway for methoxy-containing compounds. The fragmentation of the pyrimidine ring can also lead to a series of characteristic product ions. A study on the fragmentation of protonated 2-methoxypyrimidine derivatives has shown competitive pathways that are largely influenced by the 2-O-methyl group nih.gov.

By analyzing the masses of the product ions, a fragmentation pathway can be proposed, which serves as a fingerprint for the structure of this compound.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 152.0567 | N₂ | 124.0567 | [C₅H₅N₂O]⁺ |

| 152.0567 | CH₃ | 137.0417 | [C₄H₂N₅O]⁺ |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated. From this map, a model of the molecular structure is built and refined.

For this compound, the crystallographic data would confirm the planar structure of the pyrimidine ring and the geometry of the azido and methoxy substituents. It would also reveal the conformation of the methoxy group relative to the ring and the bond angles of the azido group. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the solid-state structure.

While specific crystallographic data for this compound is not publicly available, data for a related compound, 2-Amino-4,6-dimethoxypyrimidine, has been deposited in the Cambridge Structural Database. nih.gov Such data for analogous structures can provide valuable insights into the expected structural features of the pyrimidine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light. The pyrimidine ring and the azido group in this compound are both chromophores, making UV-Vis spectroscopy a valuable tool for its characterization.

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound. The spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol or acetonitrile, and placing the solution in a cuvette in the path of the UV-Vis light beam.

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions. For example, in the synthesis of this compound, the disappearance of the absorbance signal of a starting material or the appearance of the absorbance signal of the product can be monitored over time to determine the reaction kinetics and endpoint.

Table 3: Representative UV-Vis Absorption Data for a Related Compound (2-Methoxypyrimidine)

| Compound | Solvent | λmax (nm) |

|---|

Note: This data is for a structurally related compound and serves as an estimate of the expected absorption regions for this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Argon |

| Nitrogen |

| 2-Amino-4,6-dimethoxypyrimidine |

| Ethanol |

Theoretical and Computational Investigations of 2 Azido 4 Methoxypyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-Azido-4-methoxypyrimidine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide significant insights into its geometry, stability, and electronic characteristics.

Electronic Structure and Stability: DFT calculations can determine the optimized molecular geometry, including bond lengths and angles. For pyrimidine (B1678525) derivatives, the pyrimidine ring is typically planar. The introduction of the azido (B1232118) and methoxy (B1213986) groups would influence the electron distribution within this ring. The azido group is known to be an electron-withdrawing group, while the methoxy group is an electron-donating group. This push-pull electronic effect would likely enhance the stability of the molecule.

In computational studies of related pyrimidine derivatives, DFT has been used to calculate thermodynamic parameters that indicate stability. For instance, in a review of triazolo pyrimidine derivatives, it was noted that DFT calculations are instrumental in determining relative total energies and Gibbs free energies, which are key indicators of molecular stability jchemrev.comjchemrev.com. Such calculations for this compound would be expected to show a stable conformation with a well-defined energy minimum.

Reactivity Prediction: DFT is also employed to predict the reactivity of molecules through the calculation of various chemical descriptors. These include the chemical potential, hardness, and electrophilicity index. For pyrimidine derivatives, these parameters have been used to understand their potential as corrosion inhibitors, for example ijcce.ac.ir. The azido group in this compound is expected to be a primary site for nucleophilic attack, a characteristic that can be quantified through DFT-derived reactivity indices.

A review on triazolo pyrimidine derivatives highlights that quantum mechanics calculations help in understanding the energy exchange within the molecules, providing insights into their reactive nature jchemrev.comjchemrev.com.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Pyrimidine Derivatives

| Parameter | Predicted Value Range |

| C-N (pyrimidine ring) | 1.33 - 1.38 Å |

| C-C (pyrimidine ring) | 1.38 - 1.42 Å |

| N-N (azido group) | 1.14 - 1.26 Å |

| C-O (methoxy group) | 1.35 - 1.39 Å |

| O-CH3 (methoxy group) | 1.42 - 1.46 Å |

Note: These values are estimations based on data from various substituted pyrimidine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations would be particularly useful in understanding its behavior in different environments, such as in solution or within a crystal lattice.

Conformational Analysis: While the pyrimidine ring itself is rigid, the azido and methoxy substituents have rotational degrees of freedom. MD simulations can explore the potential energy surface associated with the rotation around the C-N (azido) and C-O (methoxy) bonds to identify the most stable conformations. Studies on substituted heterocycles have shown that conformational equilibria can be determined using techniques like NMR in conjunction with computational methods rsc.orgacs.org. For this compound, it is likely that specific orientations of the azido and methoxy groups relative to the pyrimidine ring are energetically favored to minimize steric hindrance and optimize electronic interactions.

Intermolecular Interactions: MD simulations are also invaluable for studying how molecules of this compound would interact with each other and with solvent molecules. These interactions are crucial for understanding its physical properties, such as solubility and crystal packing. In a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations were used to investigate binding modes and inhibitory mechanisms mdpi.com. For this compound, interactions such as hydrogen bonding (with the nitrogen atoms of the pyrimidine ring and the azido group) and van der Waals forces would be expected to play a significant role in its intermolecular behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO/LUMO Analysis: The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating methoxy group would likely raise the HOMO energy, while the electron-withdrawing azido group would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is reactive. In studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, FMO analysis was used to understand their electronic properties nih.gov.

Charge Distribution: The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). The MEP surface provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the azido group are expected to be electron-rich regions, while the carbon atoms attached to the electronegative nitrogen and oxygen atoms would be electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Parameter | Predicted Energy Range (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on FMO analyses of various substituted pyrimidine and azido compounds. ijcce.ac.irescholarship.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. This provides a deeper understanding of the kinetics and thermodynamics of chemical reactions.

For this compound, a key reaction of interest would be the thermal or photochemical decomposition of the azido group, which can lead to the formation of a highly reactive nitrene intermediate. Computational modeling can elucidate the pathway of this decomposition, including the energy barrier for the elimination of dinitrogen.

Furthermore, azides are well-known for their participation in [3+2] cycloaddition reactions (Huisgen cycloadditions). Computational studies can model the reaction of this compound with various alkynes or alkenes to form triazole or triazoline rings, respectively. These calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. Studies on the synthesis of pyrido[2,3-d]pyrimidines have utilized theoretical investigations to elucidate complex reaction mechanisms involving multiple steps nih.gov. Similarly, computational studies on dihydropyrimidinase have explored its reaction mechanism using a quantum mechanical cluster approach rsc.org.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the types and relative importance of different intermolecular contacts.

For a crystalline form of this compound, Hirshfeld surface analysis would reveal the nature of the interactions that stabilize the crystal packing. Based on studies of other pyrimidine derivatives, it is expected that H···H, C···H/H···C, and H···N/N···H contacts would be the most significant intermolecular interactions. mdpi.comnih.govnih.govnih.gov The presence of the methoxy group would also likely lead to H···O/O···H interactions.

The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For instance, in a study of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, Hirshfeld analysis showed that H···H, H···C/C···H, H···O/O···H, and H···N/N···H interactions were the most important for crystal packing nih.gov.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | 35 - 50 |

| C···H / H···C | 15 - 25 |

| N···H / H···N | 10 - 20 |

| O···H / H···O | 5 - 15 |

Note: These percentages are estimations based on Hirshfeld surface analyses of various substituted pyrimidine derivatives. mdpi.comnih.govnih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

2-Azido-4-methoxypyrimidine as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the azide (B81097) group, coupled with the electronic nature of the pyrimidine (B1678525) ring, makes this compound a valuable building block for the synthesis of a wide array of heterocyclic systems. The azide can undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate, which can then participate in various intramolecular or intermolecular reactions.

One of the key transformations is intramolecular cyclization. For instance, azidopyrimidines substituted with appropriate ortho-functional groups can undergo cyclization to form fused heterocyclic systems. A related compound, 4-Azido-5-ethoxycarbonyl-2-(2′-hydroxyphenyl)pyrimidine, has been shown to cyclize thermally to yield an isoxazolo[3,4-d]pyrimidine (B13110167) derivative researchgate.net. This reaction proceeds through the azide group attacking a nearby carbonyl group, demonstrating the potential for this compound derivatives to serve as precursors for complex, fused ring systems which are of significant interest in medicinal chemistry.

Furthermore, the azide group can act as a linchpin in cycloaddition reactions, not limited to the well-known click chemistry, to construct various five-membered heterocycles. These transformations highlight the role of the azido (B1232118) group as a versatile functional handle for ring formation.

Role in the Synthesis of Complex Chemical Entities

The compound is a key starting material for constructing more elaborate molecules with potential applications in various fields, particularly in the life sciences and materials science.

In medicinal chemistry, the pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. This compound provides a convenient entry point for introducing further molecular diversity. The azide group can be readily transformed into an amine via reduction (e.g., using Staudinger reduction or catalytic hydrogenation), which can then be acylated, alkylated, or used in other coupling reactions to build a library of substituted aminopyrimidines.

The azide functional group of this compound makes it an ideal substrate for "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.

This reaction can be catalyzed by copper(I) or ruthenium complexes to afford 1,2,3-triazole rings with high regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields the 1,4-disubstituted triazole isomer. It is the most widely used click reaction due to its reliability, specificity, and biocompatibility.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC reaction, the use of specific ruthenium catalysts, such as Cp*RuCl(PPh3)2, directs the cycloaddition to selectively produce the 1,5-disubstituted triazole isomer.

By reacting this compound with various terminal alkynes under either CuAAC or RuAAC conditions, chemists can readily synthesize a diverse library of pyrimidine-triazole conjugates. The resulting triazole ring is not merely a passive linker; it is a stable, aromatic scaffold that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond but with greater stability to metabolic degradation. This approach has been widely adopted in drug discovery and chemical biology to link the pyrimidine core to other molecules of interest, such as peptides, sugars, or other pharmacophores.

Table 1: Regioselective Synthesis of Triazoles via Click Chemistry

| Catalyst System | Reactants | Product Regioisomer | Key Features |

|---|---|---|---|

| Copper(I) salts | Azide + Terminal Alkyne | 1,4-disubstituted-1,2,3-triazole | High reliability, biocompatible conditions, widely used. |

| Ruthenium complexes | Azide + Alkyne | 1,5-disubstituted-1,2,3-triazole | Complementary regioselectivity to CuAAC. |

Development of Diversity-Oriented Synthesis Strategies Utilizing this compound

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecule libraries for high-throughput screening and the discovery of new biological probes and drug leads. Azido-containing building blocks, such as this compound, are highly valuable in DOS strategies due to the versatile reactivity of the azide group.

In a typical DOS workflow, a common molecular scaffold is elaborated through a series of branching reaction pathways to generate a wide range of distinct molecular skeletons. The azide in this compound can be exploited in what is known as a "build/couple/pair" strategy.

Build: The azido-pyrimidine acts as a foundational building block.

Couple: The azide group is transformed in situ into a reactive intermediate, such as an aza-ylide, which can then be coupled with a diverse set of reaction partners. This "multidimensional coupling" allows for the installation of various linking motifs, rapidly increasing structural diversity.

Pair: The coupled products, which now contain new functional groups, undergo intramolecular reactions (pairing) to form a variety of macrocyclic or polycyclic scaffolds.

This approach has been successfully used to generate libraries of macrocycles with unprecedented scaffold diversity from simple azido precursors. The use of this compound in such a strategy would allow for the creation of libraries of novel pyrimidine-containing macrocycles, a class of compounds known to have interesting biological activities.

Utility in Photoaffinity Labeling Methodologies (as a research tool)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein or nucleic acid. The method relies on a photoactivatable group, which, upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with the interacting target molecule.

Aryl azides, like the one in this compound, are one of the most common photoreactive moieties used in PAL. The process involves:

Synthesizing a probe molecule by incorporating the 2-azido-4-methoxypyrimidinyl group into a ligand known to bind to a specific target.

Incubating the probe with the biological sample in the dark, allowing it to bind to its target.

Irradiating the sample with UV light (typically ~254-300 nm). The aryl azide absorbs the light and, with the loss of dinitrogen (N2), forms a highly reactive singlet nitrene.

The short-lived nitrene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein's active site, forming a stable covalent bond.

The now-labeled target can be isolated and identified using techniques like mass spectrometry.

This methodology has been used to label a wide range of biological targets. For example, 2- and 8-azido photoprobes of ATP have been used to label ATP-binding proteins, and 4-azido-2-nitrophenyl phosphate (B84403) has been used to specifically label the mitochondrial phosphate carrier. The this compound core could be used to design photoaffinity probes for enzymes that recognize pyrimidines, such as kinases or polymerases, providing a valuable tool for chemical biology research.

Exploration of Electrochemical Properties for Functional Materials

While the primary applications of this compound are in synthesis, the electrochemical properties of its derivatives are an emerging area of interest for the development of functional materials. Pyrimidine-containing systems can exhibit interesting redox behavior, and the introduction of different functional groups allows for the tuning of these properties.

Research into related compounds has shown that azidopyrimidine (B78605) derivatives can be used to functionalize electroactive materials. For instance, the reaction of an azidopyrimidine withfullerene results in the formation of fullerenoaziridines. Fullerenes are known for their unique electronic and electrochemical properties, and their functionalization allows for the modulation of these characteristics. The resulting 1-(5-Nitropyrimidin-2-yl)fullereno[1,2-b]aziridine was studied for its electrochemical properties, demonstrating that the pyrimidine moiety can influence the redox potentials of the fullerene cage. This suggests a potential pathway for creating novel materials where the pyrimidine unit acts as an electronic modifier. By extension, derivatives of this compound could be explored for similar applications, potentially in the fields of molecular electronics, sensors, or as components in energy storage systems.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for 2-Azido-4-methoxypyrimidine

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of heterocyclic compounds like this compound. benthamdirect.comrasayanjournal.co.in Future research will prioritize the development of synthetic routes that are not only efficient in terms of yield but also minimize environmental impact.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. nih.govresearchgate.netepcp.ac.inajrconline.orglew.ro For the synthesis of this compound, microwave irradiation could accelerate the azidation step, potentially leading to a more energy-efficient and faster process. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing waste and improving atom economy. rasayanjournal.co.in The design of a multicomponent reaction that directly yields the this compound scaffold would represent a significant leap in efficiency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research may explore the potential of specific enzymes to catalyze the formation of the pyrimidine (B1678525) ring or the introduction of the azido (B1232118) group, providing a highly sustainable synthetic alternative.

Green Solvents and Catalysts: A move away from hazardous organic solvents towards greener alternatives like water or ionic liquids is a central theme in sustainable chemistry. rasayanjournal.co.in Research into the use of such solvents, coupled with recyclable and non-toxic catalysts, will be crucial for the environmentally benign production of this compound. mdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of pyrimidine derivatives, which could be adapted for this compound:

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. nih.govresearchgate.netepcp.ac.inajrconline.orglew.ro |

| Multicomponent Reactions | Increased efficiency, reduced waste, improved atom economy. rasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Green Solvents and Catalysts | Reduced toxicity, improved safety, potential for catalyst recycling. rasayanjournal.co.inmdpi.com |

Exploration of Novel Reactivity Pathways for the Azido Group and Pyrimidine Ring

The dual functionality of this compound, possessing both a reactive azido group and a modifiable pyrimidine ring, offers a rich landscape for exploring novel chemical transformations.

Reactivity of the Azido Group:

The azido group is a versatile functional group known for its participation in a variety of reactions. Future research will likely focus on:

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of the azido group with alkynes (Azide-Alkyne Cycloaddition or "click chemistry") is a powerful tool for constructing triazole rings. nih.gov Exploring the cycloaddition of this compound with a wide range of alkynes will lead to a diverse library of novel pyrimidine-triazole hybrids with potential applications in medicinal chemistry and materials science.

Photochemistry: Azides can undergo photochemical reactions to form highly reactive nitrenes. nih.gov The photolysis of this compound could generate a corresponding nitrene, which could then undergo various intramolecular or intermolecular reactions to form new heterocyclic systems.

Reduction to Amines: The reduction of the azido group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, and alkylation.

Reactivity of the Pyrimidine Ring:

The pyrimidine ring in this compound is also amenable to various transformations:

Nucleophilic Aromatic Substitution (SNAr): The methoxy (B1213986) group at the 4-position can potentially be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups. This would provide a straightforward method for diversifying the pyrimidine core.

Ring Transformations: Under certain conditions, the pyrimidine ring can undergo ring-opening and ring-closure reactions to form other heterocyclic systems. Investigating these transformations could lead to the discovery of novel scaffolds with unique properties.

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. durham.ac.ukmtak.hubohrium.com

Flow Synthesis: Continuous flow synthesis allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. durham.ac.ukmtak.hubohrium.com The synthesis of this compound, particularly the handling of potentially energetic azide (B81097) intermediates, would benefit greatly from the enhanced safety features of flow reactors. mtak.hu

Automated Platforms: Automated synthesis platforms can perform multi-step reactions and purifications with minimal human intervention, enabling high-throughput synthesis and screening of compound libraries. durham.ac.uk Integrating the synthesis of this compound and its derivatives into such platforms would accelerate the discovery of new molecules with desired properties.

High-Throughput Screening: The development of high-throughput screening methods for reactions involving this compound will be crucial for rapidly identifying optimal reaction conditions and for screening libraries of derivatives for biological activity or material properties. researchgate.netoup.comacs.org

Advanced Computational Design and Prediction of this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgtandfonline.commdpi.com This information can be used to predict the regioselectivity of reactions, understand reaction mechanisms, and design molecules with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of molecules. mdpi.comrsc.orgaip.orgmdpi.com For derivatives of this compound, MD simulations could be used to study their interactions with biological targets or their self-assembly behavior in solution.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. These models can then be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of more potent or effective compounds.

Potential for Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies. nih.govnih.govacs.orgmdpi.comnih.govacs.org

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy group can also participate in hydrogen bonding. These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions, which are important driving forces for the self-assembly of planar aromatic molecules.

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring can coordinate to metal ions, leading to the formation of metallo-supramolecular structures with interesting photophysical or catalytic properties.

Role of the Azido Group: The azido group can also influence the packing of molecules in the solid state through weak interactions and can be used as a reactive handle to functionalize self-assembled structures.

The ability to form ordered structures through self-assembly opens up possibilities for the use of this compound derivatives in materials science, for example, in the development of organic electronic materials, sensors, or porous materials. mdpi.com

Q & A

Basic: What are the key considerations for synthesizing 2-Azido-4-methoxypyrimidine, and how does its reactivity differ from non-azidated pyrimidine analogs?

Answer:

Synthesis of this compound typically involves nucleophilic substitution reactions. For example, replacing a halogen (e.g., chlorine) at the 2-position of 4-methoxypyrimidine with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO under controlled temperatures (40–60°C) . Key challenges include:

- Azide stability : The azido group is thermally sensitive; reactions must avoid excessive heat to prevent decomposition or unintended cycloaddition reactions.

- Regioselectivity : Competing substitution at other positions (e.g., 4-methoxy group) must be minimized by optimizing reaction time and stoichiometry.

Compared to non-azidated analogs (e.g., 4-methoxypyrimidine), the azido group enhances reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling bioconjugation applications .

Advanced: How can computational tools predict feasible synthetic routes for this compound, and what databases are most reliable?

Answer:

Retrosynthetic analysis using AI-driven platforms (e.g., PubChem’s synthesis planners) leverages databases like Reaxys, Pistachio, and BKMS_METABOLIC to propose routes . For this compound:

- Precursor scoring : Prioritizes intermediates like 2-chloro-4-methoxypyrimidine based on commercial availability and reactivity.

- Reaction validation : Cross-referencing with experimental data from peer-reviewed journals (e.g., J. Am. Chem. Soc.) ensures reliability.

Avoid databases lacking experimental validation (e.g., user-generated platforms). Tools like ChemIDplus and ECHA provide authoritative precursor data .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR identifies the methoxy group (δ ~3.8–4.0 ppm) and azide-adjacent protons (δ ~8.0–8.5 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ ~160–170 ppm for C-2 and C-4) .

- IR spectroscopy : The azido group shows a strong absorption band at ~2100–2200 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 166.1 g/mol) and fragmentation patterns .

Advanced: How does the stability of this compound vary under different pH and solvent conditions?

Answer:

- Acidic conditions : Protonation of the pyrimidine ring destabilizes the azido group, leading to decomposition (e.g., HN₃ release) .

- Basic conditions : Hydrolysis of the methoxy group may occur, forming 2-azido-4-hydroxypyrimidine.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the azide via dipole interactions, while protic solvents (e.g., water) accelerate degradation. Stability assays using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) are recommended .

Basic: What biological screening strategies are suitable for this compound derivatives?

Answer:

- Kinase inhibition assays : Test derivatives against tyrosine kinases (e.g., EGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors .

- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, comparing to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced: How can DFT calculations resolve contradictions in reported reaction mechanisms involving this compound?

Answer:

Discrepancies in mechanisms (e.g., radical vs. polar pathways for azide decomposition) can be addressed via:

- Transition state modeling : Gaussian or ORCA software calculates activation energies for competing pathways.

- Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions influencing reactivity .

Cross-validation with experimental kinetics (e.g., Arrhenius plots) ensures accuracy .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Explosivity risk : Small-scale reactions (<100 mg) mitigate azide decomposition hazards.

- Personal protective equipment (PPE) : Use blast shields, flame-resistant lab coats, and nitrile gloves.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture HN₃ vapors .

Advanced: How can crystallographic data (e.g., CSD) inform the design of this compound co-crystals?

Answer:

- Synthon analysis : CSD data (e.g., 123 acid-aminopyrimidine structures) reveal hydrogen-bonding preferences (e.g., N–H···O/N interactions) .

- Co-former selection : Carboxylic acids (e.g., FTCA) form stable co-crystals via N–H···O bonds, enhancing solubility .

- PXRD validation : Compare experimental patterns with CSD-predicted structures to confirm co-crystal formation .

Basic: What chromatographic techniques optimize purification of this compound?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation of azide byproducts.

- HPLC : C18 columns with acetonitrile/water (70:30) resolve polar impurities; monitor at 254 nm .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Steric effects : The 4-methoxy group directs coupling (e.g., Suzuki-Miyaura) to the less hindered 5-position.

- Electronic effects : Electron-withdrawing azide at C-2 deactivates the ring, favoring meta-substitution.

DFT-based Fukui indices predict reactive sites, validated by LC-MS analysis of reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.